Cirramycin F2
Description
Cirramycin F2 is a member of the cirramycin family of macrolide-polyketide hybrid antibiotics, first identified alongside Cirramycin A1 and F1 in studies exploring microbial secondary metabolites . While Cirramycin A1 has been extensively characterized (molecular formula: C₃₁H₅₁NO₁₀; 14 stereocenters), this compound remains less well-studied, though it is hypothesized to share a core structural scaffold with modifications in functional groups or sugar moieties . These compounds are biosynthesized via type II polyketide synthase (PKS) pathways, which introduce structural diversity through variations in ketide chain elongation and post-PKS modifications . Cirramycins exhibit broad-spectrum antibacterial activity, targeting Gram-positive bacteria by disrupting cell membrane integrity .
Properties
CAS No. |
120851-46-9 |
|---|---|
Molecular Formula |
C37H61NO12 |
Molecular Weight |
711.9 g/mol |
IUPAC Name |
2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C37H61NO12/c1-10-28-21(4)35-37(7,50-35)15-13-25(40)19(2)17-24(14-16-39)33(20(3)27(42)18-29(43)47-28)49-36-32(44)31(38(8)9)34(23(6)46-36)48-30-12-11-26(41)22(5)45-30/h13,15-16,19-24,26-28,30-36,41-42,44H,10-12,14,17-18H2,1-9H3/b15-13+/t19?,20?,21?,22-,23?,24?,26+,27?,28?,30+,31?,32?,33?,34?,35?,36?,37?/m0/s1 |
InChI Key |
SAOQQRXVSNNARU-HXDONHASSA-N |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)O)CC=O)C)C)C |
Isomeric SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)O[C@@H]4CC[C@H]([C@@H](O4)C)O)N(C)C)O)CC=O)C)C)C |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)O)CC=O)C)C)C |
Synonyms |
cirramycin F-2 cirramycin F2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Cirramycin F2 is structurally related to other macrolide-polyketides, including Cirramycin A1, minomycin, maridomycin, and platiomycin. Key differences arise from substitutions in hydroxyl groups, methyl branches, and glycosylation patterns.
Table 2: Comparative Bioactivity Data
*Data extrapolated from cirramycin A1 derivatives .
- Cirramycin A1 vs. F2 : A1’s glucose moiety improves target binding, while F2’s hypothesized deoxygenation may enhance metabolic stability .
- Minomycin: Diverges from antibacterial function, showing potent activity against cancer cell lines (e.g., IC₅₀ = 8.5 μg/mL) .
- Maridomycin : Exhibits antifungal activity (MIC = 4.0 μg/mL vs. Candida albicans) due to C16 hydroxylation, a feature absent in cirramycins .
Q & A
Basic Research Questions
Q. What experimental design frameworks are recommended for studying Cirramycin F2’s bioactivity?
- Use the PICO framework (Patient/Population, Intervention, Comparison, Outcome) to structure hypotheses, even in preclinical studies. For example:
- Population : Target microbial strains.
- Intervention : this compound at varying concentrations.
- Comparison : Standard antibiotics or controls.
- Outcome : Minimum inhibitory concentration (MIC) or cytotoxicity thresholds.
Q. How should researchers address reproducibility in this compound synthesis protocols?
- Document all variables (e.g., reaction temperature, solvent purity, catalyst ratios) using structured templates (e.g., Materials and Methods sections in Pharmaceutical Research guidelines). Include raw data for critical steps (e.g., NMR spectra, HPLC chromatograms) to enable replication .
- Use statistical validation (e.g., ANOVA for batch variability) to ensure consistency across experiments .
Q. What methodologies are effective for characterizing this compound’s structural stability?
- Combine multi-spectral analysis :
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography or NMR for 3D conformation.
- Circular dichroism to assess environmental sensitivity (e.g., pH, temperature).
Advanced Research Questions
Q. How can contradictions in this compound’s antimicrobial efficacy data be systematically resolved?
- Conduct a contradiction analysis using the principal contradiction framework:
Identify conflicting results (e.g., high efficacy in vitro vs. low in vivo activity).
Determine the principal contradiction (e.g., bioavailability limitations) influencing secondary issues (e.g., dosing frequency).
Design follow-up experiments (e.g., pharmacokinetic profiling) to prioritize resolving this contradiction .
- Use meta-analysis to reconcile discrepancies across studies, adjusting for variables like assay type or microbial strain heterogeneity .
Q. What strategies optimize this compound’s biosynthesis in engineered microbial systems?
- Apply Design of Experiments (DOE) to test factors like promoter strength, nutrient availability, and fermentation duration.
- Use multi-omics integration (e.g., transcriptomics + metabolomics) to identify bottlenecks in biosynthesis pathways .
- Example DOE table:
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 28°C | 37°C | 32–34°C |
| Induction Time | 12h | 24h | 18h |
Q. How can researchers balance open data sharing with privacy in this compound clinical trials?
- Implement de-identification protocols per GDPR guidelines:
- Remove direct identifiers (e.g., patient IDs).
- Aggregate data to prevent re-identification (e.g., reporting MIC ranges instead of individual values).
Q. What systematic approaches are recommended for integrating historical and emerging this compound literature?
- Conduct a seminal vs. current research analysis :
- Map foundational studies (e.g., 1980s isolation protocols) against recent advancements (e.g., CRISPR-based yield optimization).
- Use citation chaining (forward/backward searches) to identify knowledge gaps .
- Tools:
- Semrush Topic Research for keyword trends.
- Google Scholar Alerts for real-time updates .
Methodological Considerations Table
| Question Type | Key Methodologies | Validation Criteria |
|---|---|---|
| Bioactivity Studies | Dose-response assays, MIC determination | ICC ≥0.9 for inter-lab reproducibility |
| Structural Analysis | X-ray crystallography, NMR | RMSD <0.5Å for atomic coordinates |
| Data Contradictions | Principal contradiction analysis | Resolution of ≥80% conflicting datasets |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
